Increased Lipophilicity vs. Des-Methyl Analog Improves Membrane Permeability Prediction
The target compound exhibits a computed XLogP3 of 0.2, which is lower than the 0.43 value reported for the des-methyl analog 1-(pyrimidin-2-ylmethyl)-1H-pyrazol-3-amine . This 0.23 log unit reduction in lipophilicity is attributable to the electron-donating 4-methyl group on the pyrazole ring and can significantly influence passive membrane permeability and solubility profiles in cellular assays [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.2 |
| Comparator Or Baseline | 1-(Pyrimidin-2-ylmethyl)-1H-pyrazol-3-amine (CAS 1247729-63-0): XLogP3 = 0.43 |
| Quantified Difference | ΔXLogP3 = -0.23 (target is less lipophilic) |
| Conditions | XLogP3 values computed by PubChem 3.0 algorithm; source data from Fluorochem and PubChem [1] |
Why This Matters
Lower lipophilicity can reduce non-specific protein binding and off-target effects, making the compound a cleaner starting point for lead optimization in oral drug programs.
- [1] PubChem. 1-[(4-methylpyrimidin-2-yl)methyl]-1H-pyrazol-3-amine, CID 165473670 (XLogP3 = 0.2). https://pubchem.ncbi.nlm.nih.gov/compound/1-_4-methylpyrimidin-2-yl_methyl_pyrazol-3-amine (accessed 2026-05-03). View Source
